molecular formula C17H18N2O4 B336655 N-(4-ethoxy-2-nitrophenyl)-3-phenylpropanamide

N-(4-ethoxy-2-nitrophenyl)-3-phenylpropanamide

Cat. No.: B336655
M. Wt: 314.34 g/mol
InChI Key: SUSZUEBFANLQGO-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-3-phenylpropanamide

InChI

InChI=1S/C17H18N2O4/c1-2-23-14-9-10-15(16(12-14)19(21)22)18-17(20)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3,(H,18,20)

InChI Key

SUSZUEBFANLQGO-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL 3-neck flask fitted with a stir-bar, addition funnel, and an Ar inlet was charged with aniline 46a (4.00 g, 22.0 mmol) and CH2Cl2 (80 mL). To the resultant solution was added iPr2NEt (7.10 g, 55.0 mmol) followed by acid chloride 74 (4.27 g, 25.3 mmol) in CH2Cl2 (40 mL) over 15 min. The mixture stirred at rt overnight. Another 0.75 g of acid chloride 74 was added, and the mixture stirred 2 hr to completion as monitored by HPLC. The solution was diluted with CH2Cl2 (100 mL) and washed with saturated aqueous NaHCO3 (125 mL) and brine (100 mL). The solution was filtered through phase separation paper and concentrated in vacuo to an oil/solid mix. The solid was collected with hexanes:EtOAc 4:1 (30 mL) and rinsed with hexanes:EtOAc 4:1 (2×10 mL). The material was dried to give 4.85 g of 75 as an orange solid (70%). 1H NMR (60 MHz, CDCl3): δ 9.8 (bs, 1H), 8.8 (d, 1H), 7.9 (d, 1H), 7.6 (s, 5H), 7.4 (d, 1H), 4.2 (qt, 2H), 3.1 (m, 4H), 1.5 (t, 3H) ppm. HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of 98% with a retention time of 6.9 min.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
4.27 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.75 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Yield
70%

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